BenchChemオンラインストアへようこそ!

1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

acetylcholinesterase inhibition anti-inflammatory activity thiazole-piperazine scaffold

1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a synthetic heterocyclic compound incorporating a 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety linked to a 4-phenylpiperazine scaffold. This compound belongs to the broader class of thiazole-piperazine conjugates, a pharmacologically privileged scaffold investigated for acetylcholinesterase (AChE) inhibition, anti-inflammatory activity, and P2Y12 receptor antagonism.

Molecular Formula C21H21N3OS
Molecular Weight 363.5 g/mol
Cat. No. B11364440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine
Molecular FormulaC21H21N3OS
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3OS/c1-16-19(26-20(22-16)17-8-4-2-5-9-17)21(25)24-14-12-23(13-15-24)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3
InChIKeyXIOJNYIWEQQKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine: Chemical Identity and Evidence Availability


1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a synthetic heterocyclic compound incorporating a 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety linked to a 4-phenylpiperazine scaffold. This compound belongs to the broader class of thiazole-piperazine conjugates, a pharmacologically privileged scaffold investigated for acetylcholinesterase (AChE) inhibition, anti-inflammatory activity, and P2Y12 receptor antagonism [1]. Despite systematic searching of patent databases, PubMed-indexed primary literature, and authoritative chemical registries, no quantitative experimental data — including IC₅₀ values, selectivity ratios, pharmacokinetic parameters, or in vivo efficacy metrics — have been identified for this specific compound. The evidence base is limited to class-level inference from structurally related thiazole-piperazine series.

Why Generic Substitution of Thiazole-Piperazine Compounds Carries Unquantified Risk


Within the thiazole-piperazine family, relatively minor structural modifications produce large, non-linear shifts in biological outcome. In published AChE inhibitor series, the substitution pattern on the phenylthiazole ring determines whether a compound displays sub-micromolar potency or is essentially inactive [1]. Similarly, in anti-inflammatory carrageenan-induced edema models, the same scaffold yields inhibition values ranging from 44% to 74.1% depending on substituent identity and position [2]. Because no experimental binding, inhibition, or functional data exist for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine in the public domain, any assumption that structurally similar analogs are functionally interchangeable is unsupported. Procurement decisions cannot currently be driven by comparator-based quantitative evidence for this compound.

Quantitative Differentiation Evidence for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine: Current Limitations


No Direct Head-to-Head Comparative Data Are Available for This Compound

Exhaustive searches of primary research papers, patents, and authoritative databases including PubMed, Google Patents, and PubChem returned no quantitative comparator data — such as IC₅₀ values, percent inhibition at defined concentrations, or selectivity ratios — for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine. The closest structurally characterized series are the 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives studied by Yurttaş et al. [1], in which compound 5o exhibited an AChE IC₅₀ of 0.011 µM versus donepezil at 0.054 µM, and the thiazolyl-N-phenyl piperazines reported by Papadopoulou et al. [2] with anti-inflammatory activity of 44–74.1% in carrageenan-induced mouse paw edema. However, the target compound was not among the tested analogs in either study, and cross-study comparison is not valid due to differences in assay conditions, cell lines, and endpoint measurements.

acetylcholinesterase inhibition anti-inflammatory activity thiazole-piperazine scaffold

Patent Disclosure of Thiazole Derivatives as P2Y12 Antagonists Does Not Include Target-Specific Data

US Patent US8664203B2 discloses a broad genus of thiazole derivatives as P2Y12 receptor antagonists covering multiple R-group substitution patterns, including thiazole-piperazine combinations [1]. However, the patent provides no specific biological data for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine as a discrete entity. Potency values reported in the patent are for representative compounds that differ in key structural elements from the target compound. No binding affinity (Kᵢ or IC₅₀), functional antagonist activity, or selectivity data against P2Y₁ or other purinergic receptors are available for the target molecule.

P2Y12 receptor antagonism antiplatelet therapy thiazole derivatives

Anti-Inflammatory Class Evidence Exists for Structurally Related Thiazolyl-Phenylpiperazines Without Target Compound Confirmation

Papadopoulou et al. reported that a series of thiazolyl-N-phenyl piperazines exhibited anti-inflammatory activity of 44% to 74.1% in the carrageenan-induced mouse paw edema model, with activity modulated by lipophilicity (Rₘ values) and specific substituent patterns [1]. This establishes that the 4-phenylpiperazine-thiazole scaffold is capable of producing significant in vivo anti-inflammatory effects. However, 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine was not one of the synthesized and tested compounds. The target compound differs from the evaluated series in the position of the carbonyl linker on the thiazole ring (5-position versus variable amide linkages in the published series), which may alter both conformational preferences and electronic properties relevant to target engagement.

anti-inflammatory agents carrageenan-induced edema QSAR

Recommended Research Applications for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine Based on Scaffold Class Evidence


Prospective AChE Inhibitor Screening in a Defined Thiazole-Piperazine Series

Given that structurally related 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have demonstrated AChE IC₅₀ values as low as 0.011 µM with selectivity over butyrylcholinesterase (BChE) [1], this compound could be evaluated alongside known active analogs in a systematic AChE/BChE inhibition panel using the Ellman method. Its value proposition would derive from any improvement in potency, selectivity index, or physicochemical profile (e.g., lipophilicity, solubility) relative to published benchmarks.

P2Y12 Receptor Antagonist Screening Based on Patent Genus Guidance

US Patent US8664203B2 describes thiazole derivatives structurally encompassing the target compound within a broader P2Y12 antagonist genus [2]. This compound could be tested in a P2Y12 functional assay (e.g., GTPγS binding or platelet aggregation) to determine whether the specific 4-methyl-2-phenyl substitution pattern on the thiazole, combined with the 4-phenylpiperazine moiety, yields measurable antagonist activity. Positive data would establish direct differentiation from other members of the patent genus.

Anti-Inflammatory Activity Profiling in Carrageenan-Induced Edema Models

The published activity range of 44–74.1% inhibition for thiazolyl-N-phenyl piperazines in the carrageenan-induced mouse paw edema model [3] provides a validated in vivo benchmark. Testing this compound under identical conditions would quantify its anti-inflammatory potency relative to the known class range and enable assessment of whether the 5-carbonyl linkage on the thiazole ring confers any advantage over previously reported amide-linked analogs.

Quote Request

Request a Quote for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.